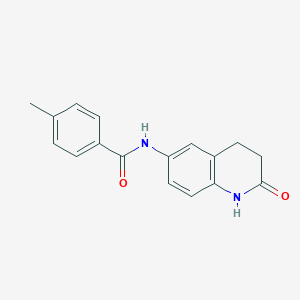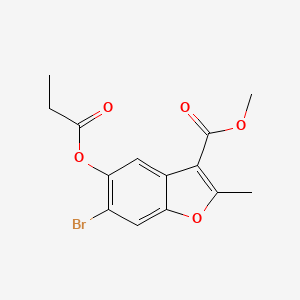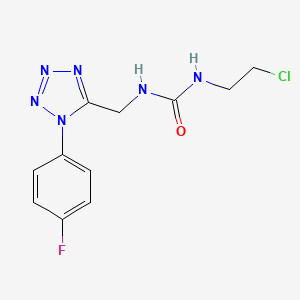
1-(2-chloroethyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloroethyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as Clofarabine, is a chemotherapy drug that is used to treat acute lymphoblastic leukemia (ALL) in children and young adults. It is a synthetic purine nucleoside analogue that works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Scientific Research Applications
Synthesis and Anticancer Activity
One notable application involves the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their evaluation as potential anticancer agents. These compounds, including derivatives of "1-(2-chloroethyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea," have shown cytotoxicity against human adenocarcinoma cells in vitro. Some derivatives exhibited comparable or superior cytotoxicity to known anticancer drugs like chlorambucil, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Role in Synthesis of Benz[h]imidazo[1,2‐c]quinazoline Ring Systems
Another application involves the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, demonstrating the versatility of ureas obtained from chloroethyl isocyanate in chemical synthesis. These compounds are produced via a double cyclization process, showcasing the reactivity and utility of such ureas in constructing complex heterocyclic systems, which have various applications in medicinal chemistry and drug design (Petridou-Fischer & Papadopoulos, 1984).
Conformational Adjustments and Assembly Studies
Research on conformational adjustments over synthons of urea and thiourea-based assemblies sheds light on the structural dynamics and self-assembly properties of urea derivatives. Such studies are crucial for understanding the molecular basis of the interactions and properties of these compounds, with implications for designing materials and molecules with tailored properties (Phukan & Baruah, 2016).
Development of Neuropeptide Y5 Receptor Antagonists
In medicinal chemistry, the synthesis and structure-activity relationship studies of trisubstituted phenyl urea derivatives, including those related to the core structure of interest, have been explored for their potential as neuropeptide Y5 receptor antagonists. Such research highlights the therapeutic potential of these compounds in treating conditions mediated by the NPY5 receptor (Fotsch et al., 2001).
Antifungal Activity
A study on the antifungal activity of new 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their 5-thioxo-7-ones, which are synthesized from N(1)- and N(3)-(4-fluorophenyl) ureas, showcases the potential of these compounds in agriculture. Their fungitoxic action against A. niger and F. oxysporum suggests their utility as antifungal agents (Mishra et al., 2000).
properties
IUPAC Name |
1-(2-chloroethyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN6O/c12-5-6-14-11(20)15-7-10-16-17-18-19(10)9-3-1-8(13)2-4-9/h1-4H,5-7H2,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQXBLRIUEVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

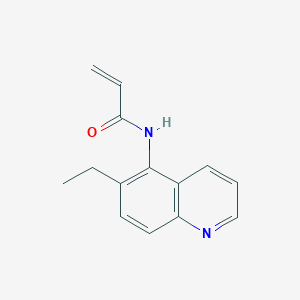
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
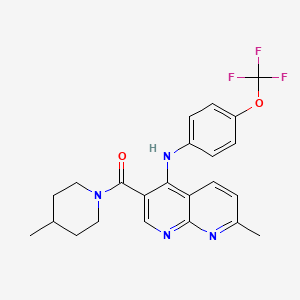
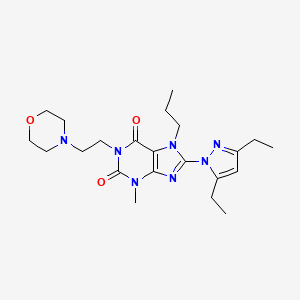
![1-[4-(Propan-2-YL)phenyl]propan-2-amine](/img/structure/B2705934.png)
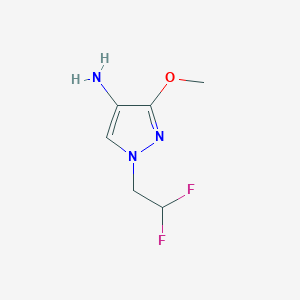
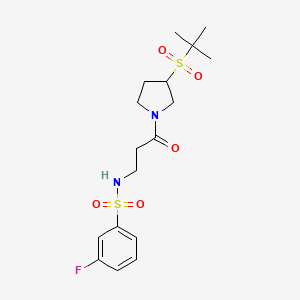
![N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2705939.png)
![7-methyl-4-(2-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2705940.png)
![2-{2,4,5-Trioxo-3-[3-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetonitrile](/img/structure/B2705944.png)
